BAY1125976

AKT inhibitor isoform selectivity allosteric inhibition

BAY1125976 is the definitive allosteric AKT1/2 inhibitor combining potent AKT1 inhibition (IC50=5.2 nM) with a ~24-fold selectivity window over AKT3 (IC50=427 nM), making it indispensable for AKT3-sparing experimental designs. Unlike pan-AKT inhibitors (ipatasertib, capivasertib), BAY1125976 stabilizes the inactive kinase conformation (Kd=1.3 nM vs. 2.7 nM active) and demonstrates superior anti-tumor activity in AKT1E17K-driven xenografts (AXF 984, LAPC-4) over PI3K and mTOR inhibitors. Ideal as a reference inhibitor for PI3K/AKT/mTOR pathway profiling across 23 cancer cell lines. Allosteric mechanism prevents PDK1-mediated T308 phosphorylation, offering a mechanistically distinct tool for conformational dynamics studies.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1574162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1125976
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1125976: Allosteric AKT1/2 Inhibitor for PI3K/AKT/mTOR Pathway-Driven Cancer Research


BAY1125976 (CAS 1402608-02-9) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2, developed by Bayer for oncology applications . It binds to a unique pocket formed by the kinase and pleckstrin homology (PH) domains, stabilizing the inactive conformation and preventing phosphorylation by PDK1 . BAY1125976 is claimed as Example 5 in Bayer's patent WO2012136776A1 and has been evaluated in a Phase I clinical trial (NCT01915576) in patients with advanced solid tumors .

Why Generic Substitution of BAY1125976 Fails: Divergent AKT Isoform Selectivity and Allosteric Mechanism


Simple substitution of BAY1125976 with another AKT inhibitor is not scientifically justifiable due to fundamental differences in isoform selectivity, binding mechanism, and cellular activity. Unlike pan-AKT inhibitors such as ipatasertib or capivasertib, which inhibit AKT1, AKT2, and AKT3 with comparable low nanomolar potency, BAY1125976 exhibits markedly reduced activity against AKT3 (IC50 = 427 nM at 10 µM ATP), conferring a distinct isoform selectivity profile . Furthermore, as an allosteric inhibitor that binds to the inactive conformation of AKT1/2, its mechanism of action differs from ATP-competitive inhibitors (e.g., ipatasertib), potentially leading to divergent downstream signaling consequences . These mechanistic and selectivity differences translate directly into distinct efficacy patterns in AKT1-mutated versus PI3K/PTEN-altered tumor models, as demonstrated by the compound's superior activity over PI3K and mTOR inhibitors in AKT1E17K-driven xenografts .

Quantitative Evidence Guide for BAY1125976: Comparative Data Supporting Scientific Selection


AKT Isoform Selectivity Profile: BAY1125976 vs. MK-2206 and Capivasertib

BAY1125976 exhibits a distinct isoform selectivity profile compared to other AKT inhibitors. It potently inhibits AKT1 and AKT2 (IC50 = 5.2 nM and 18 nM, respectively, at 10 µM ATP) but displays substantially weaker activity against AKT3 (IC50 = 427 nM at 10 µM ATP) . In contrast, the allosteric pan-AKT inhibitor MK-2206 inhibits AKT1, AKT2, and AKT3 with IC50 values of 8 nM, 12 nM, and 65 nM, respectively, while the ATP-competitive pan-AKT inhibitor capivasertib (AZD5363) shows IC50 values of 3 nM, 7-8 nM, and 7-8 nM for the three isoforms .

AKT inhibitor isoform selectivity allosteric inhibition kinase profiling

Preferential Binding to Inactive AKT1 Conformation Confirms Allosteric Mechanism

BAY1125976 binds preferentially to the inactive conformation of AKT1, consistent with its allosteric mechanism of action. The compound binds to active AKT1 with a Kd of 2.7 nM and to inactive AKT1 with a Kd of 1.3 nM, indicating a ~2-fold higher affinity for the inactive state . This binding stabilizes the closed, autoinhibited conformation and prevents T308 phosphorylation by PDK1, a mechanism distinct from ATP-competitive inhibitors like ipatasertib that bind to the active kinase domain .

allosteric binding Kd determination AKT conformation PH domain

Superior Anti-Tumor Activity in AKT1E17K-Mutated Xenografts vs. PI3K and mTOR Inhibitors

In the AKT1E17K-mutant patient-derived anal cancer xenograft model AXF 984, BAY1125976 demonstrated superior anti-tumor activity compared to PI3K and mTOR inhibitors . Daily oral administration of BAY1125976 at 25 mg/kg and 50 mg/kg resulted in tumor shrinkage or disease control in 88% and 83% of animals, respectively, with statistically significant delay in tumor progression at the 50 mg/kg dose. The abstract explicitly states that BAY1125976 showed superior anti-tumor activity in AKT1E17K mutated models compared to PI3K and mTOR inhibitors, although specific quantitative comparator data for PI3K/mTOR inhibitors in the same study are not provided .

AKT1 E17K mutation xenograft efficacy PI3K inhibitor mTOR inhibitor

Broad In Vitro Anti-Proliferative Activity Across 23 Human Cancer Cell Lines

BAY1125976 inhibits proliferation across a diverse panel of 23 human cancer cell lines with IC50 values ranging from 0.02 µM to 10 µM, with particularly high activity observed in breast and prostate cancer cell lines expressing estrogen or androgen receptors . While comparable multi-cell-line profiling data for other AKT inhibitors exist, the reported potency range for BAY1125976 in this panel provides a benchmark for cellular activity. For example, the most sensitive cell lines (IC50 ~0.02 µM) approach the low nanomolar biochemical potency against AKT1/2, indicating efficient target engagement in cellular contexts .

cell proliferation IC50 panel cancer cell lines PI3K/AKT/mTOR pathway

Optimal Research Applications for BAY1125976 Based on Quantitative Differentiation Data


Dissecting AKT Isoform-Specific Signaling in Cancer Biology

Employ BAY1125976 in studies requiring selective inhibition of AKT1/2 while sparing AKT3. Its ~24-fold selectivity window over AKT3 (IC50 = 427 nM vs. 18 nM for AKT2) enables functional dissection of AKT1/2-dependent phenotypes without confounding AKT3 inhibition . This contrasts with pan-AKT inhibitors like capivasertib (equipotent across isoforms) or MK-2206 (modest AKT3 selectivity), making BAY1125976 the preferred tool for AKT3-sparing experimental designs.

Evaluating Allosteric AKT1/2 Inhibition in AKT1E17K-Mutant Tumor Models

Use BAY1125976 in AKT1E17K-driven xenograft models (e.g., AXF 984 anal cancer, LAPC-4 prostate cancer) where it has demonstrated superior anti-tumor activity compared to PI3K and mTOR inhibitors . The compound's allosteric mechanism, which stabilizes the inactive conformation and prevents membrane recruitment of the E17K mutant AKT1, provides a targeted approach for studying oncogenic AKT1 mutations that are insensitive to upstream pathway inhibitors.

Investigating Conformational Stabilization of Inactive AKT in Cellular and Biochemical Assays

Apply BAY1125976 in studies focused on the inactive conformation of AKT. Its preferential binding to inactive AKT1 (Kd = 1.3 nM vs. 2.7 nM for active AKT1) confirms stabilization of the autoinhibited state . This makes BAY1125976 suitable for biophysical studies of AKT conformational dynamics or cellular assays where preventing PDK1-mediated T308 phosphorylation is the primary readout.

High-Throughput Screening of PI3K/AKT/mTOR Pathway-Dependent Cancer Cell Lines

Utilize BAY1125976 as a reference AKT1/2 inhibitor in cell panel screening of PI3K/AKT/mTOR pathway-addicted cancers. Its activity across 23 human cancer cell lines (IC50 range 0.02–10 µM) provides a benchmark for pathway dependency, with PIK3CA-mutant (KPL-4) and AKT1E17K-mutant (KU-19-19, LAPC-4) lines exhibiting the highest sensitivity . This data supports its inclusion in comparative inhibitor panels when profiling new compounds or characterizing pathway activation status.

Quote Request

Request a Quote for BAY1125976

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.